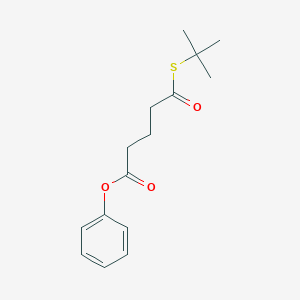
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a tert-butylsulfanyl group, and a pentanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with tert-butylthiol in the presence of a suitable catalyst to form the tert-butylsulfanyl derivative. This intermediate is then esterified with pentanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and product purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate involves its interaction with specific molecular targets. The tert-butylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butylsulfanylphthalonitriles: These compounds share the tert-butylsulfanyl group but differ in their core structure.
Tetrapyrazinoporphyrazines: These compounds have similar substituents but differ in their overall molecular framework
Uniqueness
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate is unique due to its combination of a phenyl group, a tert-butylsulfanyl group, and a pentanoate ester moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62615-86-5 |
|---|---|
Molecular Formula |
C15H20O3S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
phenyl 5-tert-butylsulfanyl-5-oxopentanoate |
InChI |
InChI=1S/C15H20O3S/c1-15(2,3)19-14(17)11-7-10-13(16)18-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI Key |
IBRONCQSNQCLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC(=O)CCCC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















